Product packaging for 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane(Cat. No.:CAS No. 1419101-17-9)

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane

Cat. No.: B1407242
CAS No.: 1419101-17-9
M. Wt: 246.3 g/mol
InChI Key: WENOQIOUQAFDMC-UHFFFAOYSA-N
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Description

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane (CAS 1419101-17-9) is a protected spirocyclic amino acid derivative of significant value in medicinal chemistry and pharmaceutical research. Its core structure features a spiro[2.4]heptane system, which incorporates a cyclopropane ring fused to a pyrrolidine ring, a motif known to confer conformational rigidity and improve metabolic stability in drug candidates . This compound serves as a critical synthetic intermediate and building block for the construction of more complex, biologically active molecules. Its primary research application is in the synthesis of proline analogues, such as the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, which is a key component in the industrial synthesis of Ledipasvir . Ledipasvir is a potent non-structural protein 5A (NS5A) inhibitor used in combination therapies for the treatment of Hepatitis C virus (HCV) infections . Furthermore, the 5-azaspiro[2.4]heptane scaffold is being explored for the development of novel inhibitors for other viruses, including SARS-CoV-2, as it can be used as a P2 residue in dipeptidyl inhibitors targeting the virus's main protease (MPro) . The compound is supplied with a Cbz (benzyloxycarbonyl) protecting group on the secondary amine, facilitating further selective synthetic manipulations. With a molecular formula of C14H18N2O2 and a molecular weight of 246.31 g/mol, it is characterized by high purity and is accompanied by appropriate safety and handling documentation . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O2 B1407242 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane CAS No. 1419101-17-9

Properties

IUPAC Name

benzyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-8-14(12)6-7-16(10-14)13(17)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENOQIOUQAFDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154406
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-17-9
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Precursors to Form Key Intermediates

Methodology:

  • Starting from suitable amino or amino acid derivatives, oxidation is performed using oxidants such as hydrogen peroxide or organic peracids to generate reactive intermediates that facilitate subsequent cyclization.
  • For example, oxidation of amino alcohols or related compounds yields aldehyde or ketone functionalities necessary for ring closure.

Research Findings:

  • A patent (US8927739B2) describes an improved oxidation process involving selective oxidation of amino alcohols to aldehydes, which then undergo cyclization to form the core spiro structure.

Data Table 1: Oxidation Conditions and Yields

Oxidant Solvent Temperature Yield (%) Notes
Hydrogen peroxide Acetic acid 0-25°C 85 High selectivity
Organic peracids Dichloromethane 0-40°C 78 Mild conditions

Alkylation and Formation of Halogenated Intermediates

Methodology:

  • The oxidation product is treated with alkylene agents or halogenating reagents to introduce halogen atoms at specific positions.
  • Use of phase transfer catalysts (PTCs) such as quaternary ammonium salts enhances halogenation efficiency.

Research Findings:

  • The process involves reacting the intermediate with halogenated acetic acids salts, such as sodium trichloroacetate or tribromoacetic acid sodium, under thermal conditions to generate dihalo carbene precursors.

Data Table 2: Halogenation Conditions

Reagent Catalyst Temperature Yield (%) Remarks
Sodium trichloroacetate Tetrabutylammonium bromide 80°C 88 Efficient for carbene formation
Tribromoacetic acid sodium Tetrabutylammonium chloride 80°C 85 Alternative halogen source

Formation of Dihalogenated Cyclopropane Intermediates

Methodology:

  • The halogenated acetic acid salts undergo thermolysis, generating dihalo carbene species.
  • These reactive carbenes insert into the double bonds of the precursor molecules, forming dihalogenated cyclopropanes.

Research Findings:

  • The process is catalyzed by phase transfer catalysts, leading to high yields of the cyclopropane intermediates with minimal side reactions.

Data Table 3: Cyclopropane Formation

Starting Material Halogenated Carbene Source Catalyst Temperature Yield (%) Notes
Proline derivative Sodium trichloroacetate Tetrabutylammonium bromide 80°C 82 High regioselectivity
Proline derivative Tribromoacetic acid sodium Tetrabutylammonium chloride 80°C 80 Efficient carbene insertion

Hydrodehalogenation to Obtain the Spirocyclic Core

Methodology:

  • The dihalogenated cyclopropane intermediates undergo reductive hydrodehalogenation.
  • Reducing agents such as tributyltin hydride, tin(II) chloride, or low valent metals like zinc or magnesium are employed.

Research Findings:

  • Use of zinc in the presence of acid or radical initiators achieves efficient removal of halogens, leading to the formation of the desired spirocyclic amino compounds.

Data Table 4: Hydrodehalogenation Conditions

Reagent Solvent Temperature Conversion Rate (%) Notes
Zinc / HCl Ethanol Room temp 90 Mild and effective
Tin hydride Toluene Reflux 85 Alternative reducing agent

Final Hydrolysis or Deprotection

Methodology:

  • Hydrolysis of carbamate or Boc protecting groups yields the free amino derivatives.
  • Acidic or basic hydrolysis conditions are optimized to prevent degradation.

Research Findings:

  • Acid hydrolysis using dilute hydrochloric acid at controlled temperatures provides high purity amino compounds suitable for further pharmaceutical synthesis.

Data Table 5: Hydrolysis Conditions

Reagent Temperature Time Yield (%) Notes
Dilute HCl 25-40°C 2-4 hours 92 Mild conditions, high purity

Summary of Key Findings

Step Main Reagents/Conditions Typical Yield (%) Advantages
Oxidation of precursor Hydrogen peroxide, organic peracids, room temperature 78-85 High selectivity, mild conditions
Halogenation Sodium trichloroacetate or tribromoacetic acid salts, phase transfer catalysts 80-88 Efficient carbene generation, regioselectivity
Cyclopropane formation Thermolysis at 80°C, phase transfer catalysis 80-82 High regioselectivity, good yields
Hydrodehalogenation Zinc/HCl, tin hydride, or low valent metals, reflux or room temperature 85-90 Effective halogen removal, high purity
Hydrolysis/deprotection Dilute HCl, controlled temperature 92 High yield, suitable for pharmaceutical use

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes

MethodStarting MaterialCatalyst/ConditionsYieldRef.
Double allylic alkylationImine 7 Chinchonidine-derived 9 , KOH78%
1,3-Dipolar cycloadditionAzomethine ylide + ethyl cyclopropylidene acetateCu(I)-TF-BiphamPhos, CHCl₃82–95%

Deprotection of the Cbz Group

The Cbz group is selectively removed under acidic or hydrogenolytic conditions to expose the free amine:

  • Acidolysis : Treatment with HCl in dioxane or TFA cleaves the Cbz group, yielding 5-azaspiro[2.4]heptane-1-amine .

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group but risks opening the cyclopropane ring due to strain .

Functionalization at the Amino Group

The primary amine undergoes typical nucleophilic reactions:

  • Acylation : Reacts with activated esters (e.g., Boc₂O) to form carbamates. For example, Boc protection proceeds in >90% yield under Schotten-Baumann conditions .

  • Alkylation : Benzyl halides or methyl iodide introduce alkyl substituents in the presence of a base (e.g., K₂CO₃).

Table 2: Functionalization Reactions

Reaction TypeReagentConditionsProductYieldRef.
AcylationBoc₂ODCM, DMAP, RT1-Boc-5-Cbz-5-azaspiro[2.4]heptane92%
AlkylationBenzyl bromideK₂CO₃, DMF, 60°C1-Benzyl-5-Cbz-5-azaspiro[2.4]heptane85%

Ring-Opening and Expansion Reactions

The strained cyclopropane ring undergoes selective transformations:

  • Aza-Prins cyclization : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form piperidine or indolizidine derivatives. SnCl₄ or CF₃SO₃H catalyzes these cascades, achieving >80% yields .

  • Cyclopropane ring opening : Treatment with Brønsted acids (e.g., H₂SO₄) generates linear amines via ring cleavage, useful for synthesizing acyclic intermediates .

Scientific Research Applications

Antiviral Agents

One of the primary applications of 1-amino-5-Cbz-5-aza-spiro[2.4]heptane is in the synthesis of antiviral agents, specifically hepatitis C virus (HCV) NS5A inhibitors. The compound serves as a key intermediate in the preparation of 5-azaspiro[2.4]heptane derivatives, which have been shown to exhibit potent antiviral activity against HCV. For instance, the synthesis of ledipasvir, a well-known NS5A inhibitor, involves the use of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a crucial building block .

Synthesis of Proline Analogues

The compound is also utilized in the development of proline analogues, which are important in drug design due to their ability to mimic natural amino acids while exhibiting enhanced biological properties. The enantioselective synthesis of 4-substituted proline scaffolds using this compound has been reported to yield high-purity products suitable for further pharmaceutical applications .

Improved Synthesis Processes

Recent advancements in synthetic methodologies have focused on improving the efficiency and yield of this compound derivatives. Innovations include modified reaction conditions that enhance product yield while minimizing by-products, making large-scale production more feasible .

Table 1: Comparison of Synthetic Methods for this compound Derivatives

MethodologyYield (%)Key Advantages
Traditional Simmon-SmithLowEstablished method
Modified Simmon-SmithModerateImproved safety and yield
Catalytic Asymmetric SynthesisHighHigh enantioselectivity

Development of Ledipasvir

A significant case study involves the synthesis of ledipasvir, where this compound plays a pivotal role as an intermediate . The production process leverages the compound's unique structure to facilitate the formation of essential functional groups that contribute to ledipasvir's efficacy as an HCV treatment.

Synthesis of Other NS5A Inhibitors

Another notable application is in the development of other NS5A inhibitors through similar synthetic routes, demonstrating the compound's versatility in generating various pharmacologically active molecules . These studies highlight how modifications to the spirocyclic structure can lead to compounds with improved therapeutic profiles.

Mechanism of Action

The mechanism by which 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 5-azaspiro[2.4]heptane scaffold serves as a versatile platform for functionalization. Below is a detailed comparison of 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane with key analogs:

Core Structure Derivatives
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
5-Azaspiro[2.4]heptane Unsubstituted core 97.16 Base structure; used as a precursor
5-azaspiro[2.4]heptan-1-amine 1-Amino group 112.17 Reactive amine; limited stability
This compound 1-Amino, 5-Cbz 246.31 Stabilized amine; peptide synthesis
5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid 1-Carboxylic acid, 5-Cbz 275.30 Enhanced polarity; salt formation

Key Observations :

  • The unsubstituted core (5-Azaspiro[2.4]heptane) lacks functional groups, limiting direct utility but serving as a precursor for derivatives .
  • The unprotected 5-azaspiro[2.4]heptan-1-amine is highly reactive but prone to oxidation or side reactions, necessitating protective strategies .
  • The Cbz group in this compound balances stability and deprotection ease, making it preferable in multi-step syntheses over the Boc-protected analog (see Table 2.2) .
Protecting Group Variants
Compound Name Protecting Group Deprotection Method Molecular Weight (g/mol) Applications References
1-Amino-5-Boc-5-aza-spiro[2.4]heptane Boc (tert-butoxycarbonyl) Acidic conditions (e.g., TFA) 212.29 Solid-phase peptide synthesis
This compound Cbz (carbobenzoxy) Hydrogenolysis (H₂/Pd-C) 246.31 Solution-phase synthesis; chiral intermediates
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate Cbz Hydrogenolysis 288.34 (free base) Dual-functionalized for orthogonal protection

Key Observations :

  • Boc protection is labile under acidic conditions, ideal for orthogonal deprotection in solid-phase synthesis .
  • Cbz-protected derivatives (e.g., this compound) are stable under acidic/basic conditions but require catalytic hydrogenation for deprotection, limiting use in hydrogen-sensitive reactions .
Stereochemical and Functional Modifications
Compound Name Stereochemistry/Modification Molecular Weight (g/mol) Applications References
(R)-7-(Boc-amino)-5-aza-spiro[2.4]heptane R-configuration at 7-position 241.2 Chiral building block for enantioselective synthesis
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid S-configuration; methyl and carboxylic acid 155.19 Conformational restriction in protease inhibitors
4-Oxa-5-azaspiro[2.4]heptane, 5-methyl-6-phenyl Oxa-substitution; aromatic moiety 189.25 Exploration in CNS-targeted drug design

Key Observations :

  • Stereochemical modifications (e.g., R/S-configurations) influence biological activity and binding affinity in drug candidates .
  • Heteroatom substitutions (e.g., 4-oxa) and aromatic groups (e.g., 6-phenyl) alter electronic properties and bioavailability .

Biological Activity

Overview

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane is a spirocyclic compound that features a unique structural configuration, comprising a five-membered ring with a nitrogen atom fused to a seven-membered ring. This compound has garnered attention in the fields of medicinal chemistry and drug design due to its potential biological activity and applications.

The synthesis of this compound can be accomplished through catalytic asymmetric 1,3-dipolar cycloaddition involving azomethine ylides and ethyl cyclopropylidene acetate. This method allows for the generation of highly functionalized spiro compounds, which are valuable in drug discovery .

Chemical Reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution: The amino group can undergo nucleophilic substitution reactions under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure facilitates binding to these targets, thereby modulating their activity. While precise molecular targets remain under investigation, the compound's unique spirocyclic framework is believed to enhance its interaction with biological systems.

Biological Activity and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Antiviral Activity: In related studies, compounds with similar spirocyclic structures have demonstrated antiviral properties, particularly against hepatitis B virus (HBV). For instance, a carbocyclic nucleoside with a spiro[2.4]heptane core exhibited moderate anti-HBV activity with an EC50 value of 0.12 ± 0.02 μM without cytotoxic effects on HepG2 cells up to 100 μM . This suggests potential avenues for further exploration of this compound as an antiviral agent.
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes has been noted in various studies. For example, dipeptidyl inhibitors containing similar spiro structures have shown high potency against certain proteases involved in viral replication .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesNotable Activity
This compoundSpirocyclic structure with Cbz groupPotential antiviral and enzyme inhibition
1-Amino-5-aza-spiro[2.4]heptaneLacks Cbz groupDifferent reactivity and applications
1-Amino-5-Cbz-5-aza-spiro[3.4]octaneAdditional carbon in spiro systemVaries in structural and functional properties

Case Studies

Several case studies have explored the biological activity of compounds related to the spirocyclic framework:

  • Study on Anti-HBV Activity: A novel carbocyclic nucleoside was synthesized featuring a spiro[2.4]heptane core, demonstrating moderate anti-HBV activity (EC50 = 0.12 μM) with no observed cytotoxicity at higher concentrations .
  • Dipeptidyl Inhibitors: Research indicated that inhibitors with large P2 residues, including those derived from spiro compounds, displayed favorable characteristics against viral proteases, suggesting that modifications to the spiro structure could enhance potency and selectivity against viral targets .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane, particularly regarding the introduction of the Cbz protecting group?

  • Methodological Answer : The Cbz (carbobenzyloxy) group is introduced via a reaction with benzyl chloroformate (CbzCl) under basic conditions. For example, in the synthesis of related 5-azaspiro compounds, NaOH is used to deprotonate the amine, followed by slow addition of CbzCl at 0°C to room temperature to minimize side reactions . After quenching, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) isolates the Cbz-protected intermediate. Yield optimization requires careful control of stoichiometry and reaction time.

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming spirocyclic geometry and substituent positions. For instance, 1^1H NMR can identify the Cbz group’s benzyl protons (δ 7.2–7.4 ppm) and the spirocyclic amine proton (δ 3.0–4.0 ppm).
  • X-ray Crystallography : Resolves conformational ambiguities, as seen in structurally similar spiroimidazopyridine derivatives, where crystal structures confirmed non-planar spiro junctions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 5-azaspiro compounds like this compound?

  • Methodological Answer : Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis. For example, in the synthesis of conformationally constrained 5-azaspiro[2.3]hexane derivatives, chiral starting materials (e.g., L-glutamic acid derivatives) or enantioselective hydrogenation using Pd/C under H2H_2 pressure ensures desired stereochemistry . Polar solvents (e.g., THF/EtOH mixtures) may stabilize transition states favoring specific diastereomers.

Q. What strategies mitigate contradictions in NMR data interpretation for spirocyclic compounds with constrained conformations?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolves dynamic effects caused by restricted rotation. For instance, coalescence temperatures can reveal energy barriers for ring puckering in spiro systems.
  • DFT Calculations : Predict chemical shifts and coupling constants to compare with experimental data. Studies on spiro[imidazo[1,2-a]pyridine] derivatives used B3LYP/6-31G(d) simulations to validate NMR assignments .
  • 2D NMR Techniques : 1^1H-1^1H COSY and NOESY identify through-space correlations, critical for confirming spiro connectivity in rigid frameworks .

Q. How can RP-HPLC be optimized to assess the purity of this compound, especially in the presence of structurally similar byproducts?

  • Methodological Answer :

  • Column Selection : Use C18 columns with 3.5 µm particle size for high resolution.
  • Mobile Phase : A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) (e.g., 10–90% B over 20 minutes) separates polar impurities.
  • Detection : UV detection at 254 nm captures aromatic Cbz groups. For complex mixtures, tandem MS (LC-MS/MS) discriminates isobaric impurities, as demonstrated for spiro-heptane derivatives in pharmacopeial testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-5-Cbz-5-aza-spiro[2.4]heptane
Reactant of Route 2
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1-Amino-5-Cbz-5-aza-spiro[2.4]heptane

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